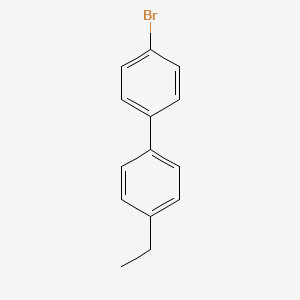

4-Bromo-4'-ethyl-1,1'-biphenyl

Beschreibung

Significance of Biphenyl Scaffold in Organic Chemistry and Materials Science

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a fundamental structural motif in organic chemistry. rsc.orgresearchgate.net Its unique stereochemistry, characterized by rotation around the central carbon-carbon bond, can lead to atropisomerism in substituted derivatives, a feature that is highly valuable in asymmetric synthesis. wikipedia.org This structural rigidity and the ability to be functionalized at various positions make biphenyls crucial building blocks for a wide array of organic molecules. rsc.orgresearchgate.net

In materials science, the biphenyl unit is a key component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. rsc.orgontosight.ai The electronic properties of the biphenyl system, which can be tuned through substitution, allow for the development of materials with specific optical and charge-transport characteristics. ontosight.ainih.gov For instance, the introduction of various functional groups can influence the conjugation and energy levels of the molecule, making biphenyl derivatives suitable for applications in organic electronics and photonics. ontosight.ai

Overview of Halogenated and Alkyl-Substituted Biphenyl Systems in Academic Inquiry

Halogenated and alkyl-substituted biphenyls are of particular interest to the academic community due to the profound impact these substituents have on the physicochemical properties of the biphenyl core. Halogen atoms, such as bromine, can alter the electronic nature of the aromatic rings and provide a reactive handle for further chemical transformations, such as cross-coupling reactions. nih.govscivisionpub.com The position and number of halogen substituents can influence the molecule's conformation and its potential for biological activity or as a precursor in materials synthesis. nih.gov

Alkyl groups, on the other hand, primarily affect the steric properties and solubility of biphenyl derivatives. acs.org The introduction of alkyl chains can influence the packing of molecules in the solid state, which is a critical factor in the design of liquid crystals and other ordered materials. researchgate.net The interplay between halogen and alkyl substituents allows for the fine-tuning of the molecular architecture to achieve desired properties, making these systems a fertile ground for academic investigation. food.gov.uk

Rationale for Comprehensive Academic Investigation of 4-Bromo-4'-ethyl-1,1'-biphenyl

The specific compound, this compound, represents a confluence of the aforementioned structural features, making it a compelling subject for detailed academic study. The presence of a bromine atom at the 4-position and an ethyl group at the 4'-position on the biphenyl scaffold provides a unique combination of electronic and steric properties.

The bromine atom serves as a versatile functional group, enabling the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling. This opens up avenues for creating novel materials and potential pharmaceutical compounds. The ethyl group at the para position can influence the mesomorphic (liquid crystalline) properties and solubility of the compound and its derivatives.

A comprehensive investigation into this compound is warranted to fully elucidate the structure-property relationships governed by this specific substitution pattern. Such a study would contribute valuable data to the broader understanding of biphenyl chemistry and could pave the way for the rational design of new functional molecules with tailored properties for specific applications in materials science and organic synthesis.

Chemical and Physical Properties of this compound

A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its application in further research and development.

| Property | Value |

| Molecular Formula | C₁₄H₁₃Br |

| Molecular Weight | 261.16 g/mol theoremchem.com |

| Appearance | White crystalline solid |

| CAS Number | 58743-79-6 theoremchem.comsynhet.com |

| Purity | ≥99% |

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with cross-coupling reactions being a prominent method. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst.

For instance, 4-ethylphenylboronic acid can be reacted with 1,4-dibromobenzene under palladium catalysis to yield this compound. The yields for such cross-coupling reactions can be quite high, often ranging from 70% to 97%, depending on the specific reaction conditions and substituents.

Another potential route is the Gomberg-Bachmann reaction, which involves the diazotization of an aniline derivative followed by reaction with an aromatic compound. orgsyn.org However, this method can sometimes lead to a mixture of products.

Eigenschaften

IUPAC Name |

1-bromo-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARBGVNQCYYPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631471 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-79-6 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4-bromo-4'-ethyl-1,1'-biphenyl

Established Synthetic Routes to Brominated Biphenyl Scaffolds

The creation of brominated biphenyls, such as 4-Bromo-4'-ethyl-1,1'-biphenyl, is central to the production of materials for various applications, including liquid crystals and pharmaceutical intermediates. The methodologies to achieve this are diverse, each with its own advantages regarding yield, regioselectivity, and substrate scope.

Cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, providing a powerful means to form carbon-carbon bonds between two different aryl partners.

The Suzuki-Miyaura coupling is a widely used and highly efficient method for synthesizing unsymmetrical biaryls like this compound. gre.ac.ukmdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivatives. gre.ac.ukmdpi.com For the synthesis of the target compound, one possible route is the coupling of 4-bromophenylboronic acid with 1-bromo-4-ethylbenzene, or conversely, 4-ethylphenylboronic acid with 1,4-dibromobenzene.

The reaction is catalyzed by a palladium complex, often with phosphine ligands, in the presence of a base. mdpi.com The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side products. mdpi.com For instance, Pd(PPh₃)₄ is a common catalyst, and bases like sodium carbonate or potassium phosphate are frequently employed. mdpi.commdpi.com The versatility of the Suzuki-Miyaura reaction allows for a broad tolerance of functional groups, making it a preferred method in complex organic synthesis. mdpi.com

Table 1: Exemplary Suzuki-Miyaura Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Ethylphenylboronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

Note: This table represents typical conditions and yields may vary based on specific experimental parameters.

While palladium catalysis is prevalent, other transition metals also facilitate the synthesis of biphenyls. The Ullmann reaction, a classic method, involves the copper-promoted coupling of two aryl halide molecules. organic-chemistry.org To synthesize an unsymmetrical biphenyl like this compound, a mixed Ullmann reaction would be required, which often leads to a mixture of products and can be challenging to control. Symmetrical biphenyl synthesis is more common with this method. orgsyn.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for their ability to couple a wider range of substrates, including less reactive aryl chlorides. oup.com Nickel(0) complexes, often generated in situ, can effectively catalyze the coupling of aryl halides. oup.com For instance, a nickel catalyst can be used for the homocoupling of 4-ethylbromobenzene to form 4,4'-diethylbiphenyl, which could then be selectively brominated. Alternatively, nickel can catalyze the cross-coupling of an organozinc reagent derived from one of the aryl halides with the other aryl halide. caltech.edu Nickel-catalyzed decarbonylative alkylation of aroyl fluorides has also been reported as a method to synthesize 4-ethylbiphenyl. acs.org

Direct bromination of a pre-formed 4-ethylbiphenyl scaffold is another viable route to this compound. The key challenge in this approach is achieving the desired regioselectivity. The ethyl group is an ortho-, para-directing activator, while the phenyl group is also ortho-, para-directing. In 4-ethylbiphenyl, the most sterically accessible and electronically favorable position for electrophilic substitution is the para-position of the unsubstituted phenyl ring.

Bromination can be carried out using molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction conditions, including solvent and temperature, must be carefully controlled to favor monobromination at the desired 4'-position and to minimize the formation of polybrominated or isomeric byproducts. orgsyn.orgorgsyn.org

A multi-step approach commencing with a Friedel-Crafts reaction offers another pathway. This strategy involves first introducing an acyl group, which can then be transformed into the ethyl group. For example, biphenyl can undergo Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 4-acetylbiphenyl. libretexts.org This reaction shows high regioselectivity for the para-position.

The resulting 4-acetylbiphenyl can then be brominated at the 4'-position. Subsequently, the acetyl group can be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. A patent describes a similar process for a propyl-substituted biphenyl, where a Friedel-Crafts acylation of biphenyl with propionyl chloride is the initial step. google.com This general strategy allows for the controlled installation of the alkyl and bromo substituents in a stepwise manner.

Table 2: Friedel-Crafts Acylation and Reduction Sequence

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Biphenyl, Acetyl chloride, AlCl₃ | 4-Acetylbiphenyl |

| 2 | Bromination | 4-Acetylbiphenyl, Br₂, FeBr₃ | 4-Bromo-4'-acetyl-1,1'-biphenyl |

Grignard reagents are versatile intermediates in organic synthesis and can be employed in the construction of the biphenyl skeleton. mnstate.edu A Grignard reagent can be prepared from one of the aryl halide precursors, for example, by reacting 1-bromo-4-ethylbenzene with magnesium metal in an anhydrous ether solvent. orgsyn.orgmnstate.edu

This organometallic species can then be reacted with another aryl halide, such as 1,4-dibromobenzene, in a coupling reaction, often catalyzed by a transition metal. Alternatively, the Grignard reagent prepared from 1,4-dibromobenzene could be reacted with an ethylating agent. However, the formation of symmetrical biphenyls as byproducts can be a significant issue in Grignard-based coupling reactions. mnstate.edu

Cross-Coupling Reactions for C-C Bond Formation

Targeted Synthesis of this compound

The construction of the this compound molecule hinges on the strategic formation of the biphenyl core and the specific placement of the bromo and ethyl substituents at the para positions.

Precursor Selection and Rational Design for Ethyl and Bromo Functionalizationbenchchem.com

The rational design of a synthetic route to this compound begins with the selection of appropriate precursors that allow for the regioselective introduction of the ethyl and bromo groups. Common strategies involve the coupling of two functionalized benzene rings.

One prevalent approach is the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. researchgate.netrsc.org For the synthesis of this compound, this could involve the reaction between (4-bromophenyl)boronic acid and 1-ethyl-4-iodobenzene or 1-bromo-4-ethylbenzene. The choice of the halogen on the ethyl-substituted ring can influence reaction efficiency, with iodides generally being more reactive than bromides.

Another classical approach is the Grignard reaction , where an arylmagnesium halide is reacted with another aryl halide. mnstate.eduarabjchem.org For instance, 4-ethylphenylmagnesium bromide could be coupled with 1,4-dibromobenzene. However, controlling the selectivity to achieve the desired mono-substitution product can be challenging. mnstate.edursc.org

Friedel-Crafts reactions offer an alternative for introducing the ethyl group. For example, 4-bromobiphenyl could be acylated with acetyl chloride to form 4-bromo-4'-acetylbiphenyl, followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield the ethyl group. A patent describes a similar multi-step process starting with the Friedel-Crafts acylation of biphenyl with propionyl chloride, followed by reduction and bromination steps. google.com

The direct bromination of 4-ethylbiphenyl is also a potential route. However, this method can lead to a mixture of isomers and polybrominated products, necessitating careful control of reaction conditions and purification steps to isolate the desired this compound. orgsyn.org

A summary of potential precursor combinations for Suzuki-Miyaura coupling is presented below:

| Aryl Boronic Acid Precursor | Aryl Halide Precursor | Key Considerations |

| (4-Bromophenyl)boronic acid | 1-Ethyl-4-iodobenzene | Higher reactivity of iodide. |

| (4-Ethylphenyl)boronic acid | 1,4-Dibromobenzene | Potential for di-substitution. |

| (4-Bromophenyl)boronic acid | 1-Bromo-4-ethylbenzene | Lower reactivity of bromide. |

Optimization of Reaction Conditions for Synthetic Efficiency and Product Puritybenchchem.comgoogle.comajgreenchem.comacs.org

The efficiency and purity of the synthesized this compound are highly dependent on the optimization of reaction parameters.

In Suzuki-Miyaura coupling , key variables include the choice of palladium catalyst, ligand, base, and solvent system. ajgreenchem.com Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly employed, often in combination with phosphine ligands like SPhos that can enhance catalytic activity. The base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄), plays a crucial role in the transmetalation step. rsc.orgrsc.org The solvent system, often a mixture of an organic solvent (like toluene or THF) and water, facilitates the dissolution of both organic and inorganic reagents. rsc.orgorgsyn.org Temperature and reaction time are also critical; microwave-assisted heating has been shown to accelerate these coupling reactions significantly. scielo.org.mx

For Grignard reactions , maintaining anhydrous conditions is paramount to prevent the quenching of the highly reactive Grignard reagent. mnstate.edursc.org The choice of etheral solvent, such as diethyl ether or tetrahydrofuran (THF), is standard. orgsyn.org The initiation of the Grignard reagent formation can sometimes be sluggish and may require an initiator like a small crystal of iodine. mnstate.edu

In Friedel-Crafts reactions , the Lewis acid catalyst (e.g., AlCl₃) and the reaction temperature are crucial for controlling regioselectivity and preventing side reactions. google.com Low temperatures are often preferred to minimize the formation of undesired isomers.

The following table summarizes optimized conditions for related biphenyl syntheses, which can be adapted for this compound:

| Reaction Type | Catalyst/Reagent | Solvent | Base | Temperature | Yield | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/Ethanol/Water | - | Reflux | >90% | |

| Suzuki-Miyaura | Pd(dba)₂/tfp | THF | - | Room Temp | 85% | uni-muenchen.de |

| Friedel-Crafts Acylation | AlCl₃ | Dichloroethane | - | 8 °C to Room Temp | - | google.com |

| Photochemical Bromination | Blue Light (30W) | Acetonitrile | - | Room Temp | 91% | rsc.org |

Atom Economy and Yield Enhancement in Synthesisbenchchem.com

Atom economy, a key principle of green chemistry, is an important consideration in the synthesis of this compound. It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

Cross-coupling reactions like the Suzuki-Miyaura coupling generally exhibit high atom economy compared to classical methods that may involve protecting groups or multi-step transformations. However, the generation of stoichiometric amounts of boronic acid waste is a drawback.

Strategies to enhance yield and atom economy include:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. Photochemical brominations in flow reactors have demonstrated high yields and productivity. rsc.org

Green Chemistry Principles in the Synthesis of Biphenyl Systems

The application of green chemistry principles is increasingly important in the synthesis of biphenyl compounds to minimize environmental impact. ajgreenchem.com Key aspects include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol is a primary goal. researchgate.net Water has been successfully used as a solvent in some Suzuki-Miyaura couplings. frontiersin.org

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and recycled, is a cornerstone of green chemistry. Palladium on carbon (Pd/C) is an example of a recyclable catalyst used in biphenyl synthesis. frontiersin.org

Energy Efficiency: Microwave-assisted synthesis and solventless reactions can significantly reduce energy consumption and reaction times. acs.orgscielo.org.mxfarmaciajournal.com

Waste Reduction: Designing synthetic routes with high atom economy and minimizing the use of stoichiometric reagents and protecting groups are crucial for waste prevention. researchgate.netrsc.org

Emerging Methodologies for Biphenyl Construction

Research into new methods for constructing biphenyls is ongoing, with a focus on improving efficiency, selectivity, and sustainability. Some emerging methodologies include:

C-H Activation/Arylation: This approach involves the direct coupling of an aromatic C-H bond with an arylating agent, bypassing the need to pre-functionalize one of the aromatic rings with a halide or boronic acid. This strategy offers a more atom- and step-economical route to biphenyls.

Mechanochemistry: Ball-milling techniques, which involve reactions in the solid state with minimal or no solvent, are being explored as a green alternative for cross-coupling reactions. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions, offering an alternative to traditional palladium-catalyzed methods.

Domino Reactions: The development of domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provides a highly efficient pathway to complex biphenyl structures. rsc.org

These emerging methods hold promise for the future synthesis of this compound and other substituted biphenyls, offering more sustainable and efficient manufacturing processes.

Chemical Reactivity and Derivatization of 4-bromo-4'-ethyl-1,1'-biphenyl

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl Core

The biphenyl core of 4-bromo-4'-ethyl-1,1'-biphenyl can undergo substitution reactions, with the site of reaction being heavily influenced by the existing substituents.

Electrophilic Substitution: In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The biphenyl system's reactivity towards electrophiles is governed by the directing effects of the bromo and ethyl groups.

The Ethyl-Substituted Ring: The ethyl group is an activating, ortho-, para- directing group. Since the para position is already occupied by the other phenyl ring, incoming electrophiles are directed to the two equivalent ortho positions (2' and 6'). This ring is more susceptible to electrophilic attack than the bromine-bearing ring. A relevant example is the Friedel-Crafts acylation of 4-ethylbiphenyl, which yields 4-ethyl-4'-acetylbiphenyl, demonstrating that electrophilic attack occurs on the ethyl-substituted ring. rri.res.in

The Bromo-Substituted Ring: The bromine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para- director because of resonance effects. libretexts.org This ring is therefore less reactive towards electrophiles. cymitquimica.com If a reaction were to occur on this ring, it would be directed to the positions ortho to the bromine atom (3 and 5).

The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the π-electron system of a benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon atom that bears the new substituent, restoring the ring's aromaticity. byjus.comlibretexts.org

Nucleophilic Substitution: Direct nucleophilic substitution on the aromatic carbon bearing the bromine atom via standard S-N1 or S-N2 mechanisms is generally not feasible for aryl halides under normal conditions. wikipedia.org Such reactions are disfavored due to the high energy required to break the C-Br bond, which has partial double-bond character, and the electronic repulsion between the incoming nucleophile and the electron-rich aromatic ring. However, nucleophilic aromatic substitution can occur under harsh conditions of high temperature and pressure or through alternative mechanisms like the S-NAr (addition-elimination) pathway if additional, strong electron-withdrawing groups were present on the ring.

Functional Group Interconversions Involving the Bromine Atom

The bromine atom is an excellent functional handle, primarily serving as a leaving group in substitution reactions or as a site for the formation of organometallic reagents. The most common interconversion involves the transformation of the carbon-bromine bond into a carbon-metal bond. This is typically achieved through reaction with elemental metals.

Formation of Grignard Reagents: Reaction with magnesium turnings in an ether solvent (like diethyl ether or THF) converts the aryl bromide into the corresponding Grignard reagent, 4'-ethyl-[1,1'-biphenyl]-4-ylmagnesium bromide.

Formation of Organolithium Reagents: Reaction with an alkyllithium reagent (like n-butyllithium) at low temperatures or with lithium metal can result in halogen-metal exchange, yielding 4'-ethyl-[1,1'-biphenyl]-4-yllithium.

These organometallic intermediates are powerful nucleophiles and are crucial starting materials for a variety of cross-coupling reactions.

Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond in this compound is ideally suited for participation in transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. chiba-u.jp

Palladium-catalyzed cross-coupling reactions allow for the straightforward extension of the biphenyl skeleton. In these reactions, this compound serves as the electrophilic partner. The general mechanism involves oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Key C-C coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

Heck Reaction: Coupling with an alkene, catalyzed by a palladium complex.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: Involves an organozinc reagent as the nucleophilic partner. nih.gov

Stille Coupling: Utilizes an organostannane reagent.

These reactions enable the synthesis of a vast array of more complex, functionalized biphenyls and higher-order polyphenyl systems.

| Reaction Type | Coupling Partner (Example) | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Terphenyl derivatives |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene-biphenyl hybrids |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-biphenyl derivatives |

| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ | Alkyl-biphenyl derivatives |

Beyond forming C-C bonds, palladium-catalyzed cross-coupling reactions are highly effective for creating carbon-heteroatom bonds. The Buchwald-Hartwig amination and its analogues for C-O and C-S bond formation are prominent examples. These reactions allow the bromine atom to be replaced by nitrogen, oxygen, or sulfur-containing functional groups.

C-N Coupling (Buchwald-Hartwig Amination): Reaction with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) yields N-aryl biphenyl derivatives. nih.gov This method can also be applied to amides and amino acid esters. nih.gov

C-O Coupling: Reaction with phenols or alcohols under similar palladium-catalyzed conditions provides diaryl ether or alkyl aryl ether derivatives. nih.gov

C-S Coupling: Reaction with thiols furnishes the corresponding aryl sulfide derivatives.

These functionalizations are critical for synthesizing molecules with specific electronic or biological properties.

| Coupling Type | Nucleophile (Example) | Catalyst System (Example) | Product Class |

|---|---|---|---|

| C-N (Amination) | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(4'-ethyl-[1,1'-biphenyl]-4-yl)aniline |

| C-O (Etherification) | Phenol | Pd(OAc)₂, Xantphos, K₂CO₃ | 4-ethoxy-4'-phenoxy-1,1'-biphenyl |

| C-S (Thioetherification) | Thiophenol | Pd(OAc)₂, BINAP, NaOt-Bu | 4-ethyl-4'-(phenylthio)-1,1'-biphenyl |

Reactivity of the Ethyl Substituent and Side-Chain Modifications

The ethyl group is not merely a passive substituent; its benzylic protons are susceptible to reaction, allowing for modifications to the side chain.

Oxidation: The ethyl group can be oxidized at the benzylic position. Strong oxidizing agents, such as potassium permanganate or chromium trioxide, can convert the ethyl group into an acetyl group or, under more vigorous conditions, a carboxylic acid group.

Benzylic Halogenation: The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under free-radical conditions (e.g., with light or a radical initiator) to produce 4-bromo-4'-(1-bromoethyl)-1,1'-biphenyl. This new halide is an aliphatic one and is highly reactive towards nucleophilic substitution.

Benzylic C-H Functionalization: More advanced methods allow for the direct functionalization of the benzylic C-H bond. For instance, copper-catalyzed oxidative reactions can be used to form ethers. A study demonstrated the benzylic etherification of 4-ethylbiphenyl using NFSI as an oxidant and methanol as the nucleophile, catalyzed by a copper complex, to form the corresponding benzyl methyl ether. umn.edu This highlights a modern approach to side-chain modification. umn.edu

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-4'-ethyl-1,1'-biphenyl in academic research?

Methodological Answer: The synthesis typically involves cross-coupling reactions or functionalization of pre-existing biphenyl frameworks. Key approaches include:

- Suzuki-Miyaura Coupling : Reacting 4-bromophenylboronic acid with 4-ethylphenyl halides under palladium catalysis. Optimal conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a toluene/water solvent system at 80–100°C .

- Ullmann Coupling : Using copper catalysts to couple 4-bromoiodobenzene with 4-ethylphenyl derivatives, though this method often requires higher temperatures (120–150°C) and longer reaction times .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85–92 | ≥99% | |

| Ullmann Coupling | CuI/1,10-phen | 70–78 | 95–98% |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Gas Chromatography (GC) : Used to assess purity (≥99% achievable via Suzuki-Miyaura coupling) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns (e.g., ethyl group at 4' position: δ ~1.3 ppm for CH₃, δ ~2.6 ppm for CH₂) .

- X-ray Crystallography : Resolve structural ambiguities; SHELX software (e.g., SHELXL) refines crystallographic data to confirm bond lengths/angles .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for bromine substitution in this compound derivatives?

Methodological Answer: Bromine’s electron-withdrawing nature can hinder subsequent coupling reactions. Strategies include:

Q. How does steric hindrance from the ethyl group affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ethyl group at the 4' position introduces steric bulk, reducing reaction rates in:

Q. What strategies can mitigate competing side reactions during the introduction of ethyl groups?

Methodological Answer:

Q. How should researchers address discrepancies between theoretical and experimental crystallographic data?

Methodological Answer:

Q. What mechanistic insights can be gained from studying halogen exchange in this compound?

Methodological Answer:

Q. How can researchers validate the compound’s role as a liquid crystal precursor?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.